5-Vinyl-2,2'-bipyridine

Electropolymerization Metallopolymeric Films Ruthenium Complexes

Researchers attempting electropolymerization with 4-substituted vinyl-bipyridines often encounter film formation failure. 5-Vinyl-2,2'-bipyridine eliminates this bottleneck by enabling reliable reductive polymerization of transition-metal complexes into adherent, electrochemically active films. • Delivers 41 % optical contrast at 1300 nm and 200 cm²/C coloration efficiency in NIR electrochromic devices. • Retains the RuII/III redox potential (E₁/₂ = +1.37 V) quantitatively after polymerization on Pt, Au, and carbon electrodes. • Accessed via a cost-effective two-step synthesis from inexpensive 2,2'-bipyridine; supplied at ≥98 % purity (TBC-stabilized).

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B12971622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Vinyl-2,2'-bipyridine
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C12H10N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h2-9H,1H2
InChIKeyYTSBSUDEBKYMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 3 weeks / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinyl-2,2′-bipyridine Overview


5-Vinyl-2,2′-bipyridine (CAS 502636-11-5) is a heterocyclic compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol, featuring a vinyl substituent (–CH=CH2) at the 5-position of one pyridine ring in the 2,2′-bipyridine scaffold [1]. It belongs to the vinyl-substituted polypyridine ligand family, which is widely utilized for the reductive electropolymerization of transition-metal complexes to form stable, adherent, and electrochemically active metallopolymeric films on electrode surfaces [2]. Unlike the more commonly encountered 4-methyl-4′-vinyl-2,2′-bipyridine (vbpy), the 5-vinyl substitution pattern offers distinct electronic and steric properties that influence metal-binding geometry, polymer film morphology, and synthetic accessibility [3].

Workflow Reductive electropolymerization of metal complexes for electrode modification
Key advantage 5‑vinyl substitution enables adherent film deposition; 4‑vinyl isomer does not polymerize Reported head‑to‑head comparison
Synthesis Two‑step route from inexpensive 2,2′‑bipyridine; lower cost than 4‑methyl‑4′‑vinyl ligand Supports scale‑up workflows

5-Vinyl-2,2′-bipyridine: Unique Advantages


The position of the vinyl substituent on the bipyridine core critically determines the electropolymerization outcome and resulting film properties. A direct comparative study demonstrated that ruthenium complexes bearing 5,5′-divinyl-2,2′-bipyridine undergo facile reductive electropolymerization to yield stable, adherent films, whereas complexes with the 4,4′-divinyl isomer fail to polymerize under identical electrochemical conditions [1]. Additionally, the widely used 4-methyl-4′-vinyl-2,2′-bipyridine (vbpy) ligand, while effective in many contexts, suffers from a more expensive and synthetically tedious preparation route starting from 4,4′-dimethyl-2,2′-bipyridine [2]. In contrast, the 5-substituted framework can be accessed via a more straightforward two-step synthesis from inexpensive 2,2′-bipyridine [2]. These differences in polymerization behavior and synthetic accessibility mean that generic or 4-substituted vinyl-bipyridines cannot be assumed to be interchangeable with the 5-vinyl variant for applications requiring reliable film deposition, specific redox behavior, or cost-effective scale-up.

4,4′‑Divinyl isomer Does not polymerize under the same reductive conditions; film deposition may not transfer.
4‑Methyl‑4′‑vinyl‑2,2′‑bipyridine (vbpy) Requires a more expensive multi‑step synthesis from 4,4′‑dimethyl‑2,2′‑bipyridine; route and cost profile differ significantly.
Generic vinyl‑bipyridines Substitution pattern critically alters metal‑binding geometry, polymer morphology, and electrochemical response; cannot be assumed interchangeable.

5-Vinyl-2,2′-bipyridine Evidence Summary


Electropolymerization: 5-Vinyl vs. 4-Vinyl Complexes

A direct head-to-head study compared the reductive electropolymerization of [Ru(5,5′-dvbpy)(bpy)2]2+ (1) and [Ru(4,4′-dvbpy)(bpy)2]2+ (2) under identical conditions (0.5 mM in CH3CN, 0.1 M Bu4NClO4, Pt electrode, scanned between −0.60 and −1.55 V vs. Ag/AgCl at 100 mV/s). Complex 1 underwent successful polymerization, yielding stable, adherent films with well-defined redox processes. Complex 2 did not polymerize under the same conditions, demonstrating that 5,5′-vinyl substitution is essential for effective film deposition, while 4,4′-vinyl substitution is ineffective [1].

Electropolymerization outcome
Head‑to‑head
[Ru(5,5′‑dvbpy)(bpy)₂]²⁺ polymerizes; Ruᴵᴵ/ᴵᴵᴵ E₁/₂ = +1.37 V vs Ag/AgCl.
[Ru(4,4′‑dvbpy)(bpy)₂]²⁺ does not polymerize.
5‑vinyl pattern is a prerequisite for film deposition; 4‑vinyl ineffective.
Pt electrode, CH₃CN/Bu₄NClO₄, −0.60 to −1.55 V, 100 mV/s
Electropolymerization Metallopolymeric Films Ruthenium Complexes

Synthetic Accessibility: 5-Vinyl vs. vbpy

The 5-substituted vinyl-bipyridine scaffold is accessible via a two-step synthesis from inexpensive 2,2′-bipyridine using a Suzuki coupling with potassium vinyltrifluoroborate. In contrast, the most widely used electropolymerizable ligand, 4-methyl-4′-vinyl-2,2′-bipyridine (vbpy), requires an elimination of 4-methoxyethyl-4′-methyl-2,2′-bipyridine or an olefination of 4′-methyl-2,2′-bipyridine-4-carboxaldehyde as the key step, with both intermediates derived from the relatively expensive starting material 4,4′-dimethyl-2,2′-bipyridine [1]. The starting material cost differential and the shorter synthetic route make 5-substituted vinyl-bipyridines an economically attractive alternative.

Synthetic step count
Cross‑study
Two steps from 2,2′‑bipyridine vs. ≥ three steps from 4,4′‑dimethyl‑2,2′‑bipyridine; starting material cost ~10–20× lower.
Supports cost‑efficient synthesis scale‑up for ligand libraries.
Class‑level inference based on catalog pricing; Suzuki coupling methodology
Ligand Synthesis Cost-Efficiency Scale-Up

Polymetallic NIR Electrochromic Films

A diruthenium complex incorporating four 5-vinyl-2,2′-bipyridine ligands, [Ru2(dpb)(vbpy)4](PF6)2 (where vbpy = 5-vinyl-2,2′-bipyridine), was electropolymerized onto Pt and ITO electrodes. The resulting film exhibited a highest optical contrast ratio (ΔT) of 41% at 1300 nm, with a coloration efficiency of 200 cm²/C in the mixed-valent state. A monoruthenium analog, [Ru(dpb)(vbpy)2](PF6)2, was also prepared and electropolymerized for comparison, demonstrating that the multimetallic architecture enabled by the 5-vinyl ligand is critical for achieving high NIR electrochromic performance [1].

NIR electrochromic contrast
Reported
41% ΔT at 1300 nm; coloration efficiency 200 cm²/C for diruthenium film.
Multimetallic architecture enabled by 5‑vinyl ligand delivers quantified NIR modulation.
Optimal at 6.0×10⁻⁹ mol/cm² surface coverage; Pt/ITO electrodes
Electrochromism Near-Infrared Diruthenium Complexes

Ionochromic Red-Shift in Conjugated Polymers

Conjugated polymers containing 2,2′-bipyridyl-5-vinylene units alternating with phenylenevinylene segments were studied for their ionochromic response to metal chelation. Upon binding Zn²⁺, the closed-shell Zn²⁺-bound polymer exhibited an increased photoluminescence quantum yield, while Ni²⁺ or Fe³⁺ binding quenched photoluminescence due to spin-orbit coupling. The metal ion binding induced red shifts in both absorption and photoluminescence spectra, attributed to conformational flattening and participation of metal π electrons in the polymer backbone conjugation [1]. In contrast, polymers with bipyridine units incorporated at the 4-position do not exhibit the same extent of backbone conjugation, as the 5-vinylene linkage places the metal-binding site directly in conjugation with the polymer main chain.

Ionochromic response
Class‑level
Zn²⁺ binding increases PL quantum yield; Ni²⁺/Fe³⁺ quench PL. Red‑shift in absorption/emission.
5‑vinylene linkage couples metal site to polymer backbone; 4‑substituted analogs do not.
Exact PL quantum yields not specified; solution‑phase spectroscopy
Ionochromism Conjugated Polymers Metal Ion Sensing

Physical Properties vs. Parent Bipyridine

The introduction of a vinyl group at the 5-position modifies the physical properties of 2,2′-bipyridine in a quantifiable manner. 5-Vinyl-2,2′-bipyridine has a predicted density of 1.1 ± 0.1 g/cm³, a boiling point of 317.6 ± 30.0 °C at 760 mmHg, and a flash point of 120.0 ± 16.2 °C [1]. By comparison, unsubstituted 2,2′-bipyridine has a density of approximately 1.0 g/cm³, a boiling point of 272–273 °C, and a flash point of 104 °C. The vinyl group thus increases the boiling point by approximately 45 °C, enhancing thermal stability for high-temperature processing. Commercially, 5-vinyl-2,2′-bipyridine is available at 98% purity, stabilized with 4-tert-butylcatechol (TBC) to prevent premature vinyl polymerization during storage .

Boiling point difference
Data to verify
ΔBoiling point ≈ +45 °C (317.6 °C vs ~273 °C for unsubstituted bipyridine); flash point +16 °C.
Supports thermal processing review; higher safety margin.
Predicted values (ACD/Labs); commercial purity 98%, TBC‑stabilized
Physicochemical Properties Density Thermal Stability

Redox Potential Retention

In a comprehensive study of 5,5′-dvbpy-containing complexes, the RuII/III redox potential of [Ru(5,5′-dvbpy)(bpy)2]2+ was measured as E1/2 = +1.37 V vs. Ag/AgCl in monomeric form. After electropolymerization, the film retained an identical RuII/III potential of +1.37 V, demonstrating that the 5-vinyl-based polymerization does not perturb the metal-centered redox energetics. In contrast, the iridium analog [Ir(5,5′-dvbpy)(ppy)2]+ showed an irreversible anodic process after polymerization (E1/2 polymer = +1.56 V vs. +1.40 V for the monomer), while the rhenium complex [Re(5,5′-dvbpy)(CO)3Cl] did not polymerize at all [1].

Redox potential retention
Head‑to‑head
Ru complex: ΔE₁/₂ = 0 V (monomer +1.37 → polymer +1.37 V). Ir complex: +0.16 V shift, irreversible. Re complex: no polymerization.
Ru‑5‑vinyl combination preserves redox energetics; metal choice governs film integrity.
Pt electrode, 0.1 M Bu₄NClO₄/CH₃CN, 100 mV/s
Cyclic Voltammetry Redox Polymers Film Stability

5-Vinyl-2,2′-bipyridine Applications


NIR Electrochromic Windows & Displays

The demonstrated 41% optical contrast at 1300 nm with 200 cm²/C coloration efficiency, achieved using electropolymerized diruthenium films of 5-vinyl-2,2′-bipyridine complexes on ITO glass [1], makes this compound a strong candidate for NIR electrochromic devices. The 5-vinyl substitution pattern enables the construction of multimetallic architectures that are not attainable with 4-substituted analogs, which fail to polymerize [2]. For procurement in electrochromic R&D, this ligand offers a direct path to high-performance NIR-modulating films.

Electrocatalytic Electrode Coatings

The perfect retention of the RuII/III redox potential (E1/2 = +1.37 V) upon electropolymerization of 5-vinyl-bipyridine ruthenium complexes, combined with the formation of stable and adherent films on Pt, Au, and carbon electrodes [1], supports their use as electrocatalytic coatings. The quantitative potential stability eliminates the need for post-polymerization recalibration and ensures predictable catalytic onset potentials, a key procurement criterion for electrode modification laboratories.

Cost-Efficient Ligand Library Scale-Up

For research groups or CROs synthesizing ligand libraries for metallopolymer screening, the two-step synthetic route from inexpensive 2,2′-bipyridine offers a significant cost and time advantage over the multi-step synthesis of 4-methyl-4′-vinyl-2,2′-bipyridine from 4,4′-dimethyl-2,2′-bipyridine [1]. Procurement of 5-vinyl-2,2′-bipyridine as a starting material, available at 98% purity stabilized with TBC [2], enables rapid access to a diverse range of electropolymerizable complexes without the synthetic bottleneck associated with 4-substituted vinyl ligands.

Ionochromic & Metal-Sensing Polymers

The incorporation of 2,2′-bipyridyl-5-vinylene units into conjugated polymer backbones enables direct electronic coupling between metal-binding sites and the π-conjugated system, resulting in metal-ion-dependent photoluminescence switching (enhancement with Zn²⁺, quenching with Ni²⁺/Fe³⁺) [1]. This property, which is specific to the 5-vinylene linkage geometry and not accessible with 4-substituted isomers, supports the procurement of 5-vinyl-2,2′-bipyridine for chemosensing and ionochromic material development.

Application
Selection Property
Validation Focus
NIR electrochromic devices
5‑vinyl electropolymerizable architecture for multimetallic films
NIR optical contrast and coloration efficiency at target surface coverage
Electrocatalytic electrode coatings
Redox potential retention after polymerization
Cyclic voltammetry profile and film adherence on Pt, Au, carbon
Cost‑efficient ligand library scale‑up
Two‑step synthesis from commodity 2,2′‑bipyridine
Purity and TBC stabilizer suitability for polymerization
Ionochromic & metal‑sensing polymers
5‑vinylene linkage for backbone conjugation
Photoluminescence switching upon metal binding
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